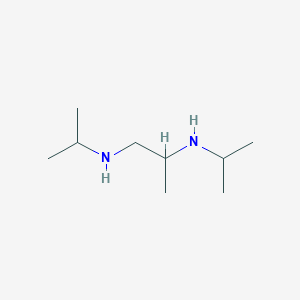
N1,N2-Diisopropyl-1,2-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Diisopropyl-1,2-propanediamine is an organic compound with the molecular formula C9H22N2. It is a derivative of 1,2-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N2-Diisopropyl-1,2-propanediamine can be synthesized through the reductive amination of isopropanolamine. The reaction involves the use of a catalyst, such as Raney nickel, and an additive like potassium carbonate to improve selectivity. The reaction conditions typically include a temperature range of 80-120°C and a hydrogen pressure of 1-5 MPa. The yield of the product can reach up to 80% under optimized conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction parameters are carefully controlled to ensure high selectivity and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Diisopropyl-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of this compound.
Scientific Research Applications
N1,N2-Diisopropyl-1,2-propanediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N1,N2-Diisopropyl-1,2-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: The parent compound without isopropyl groups.
N1-Isopropyl-1,2-propanediamine: A mono-substituted derivative.
N1,N2-Dimethyl-1,2-propanediamine: A similar compound with methyl groups instead of isopropyl groups.
Uniqueness
N1,N2-Diisopropyl-1,2-propanediamine is unique due to its enhanced steric hindrance and lipophilicity, which can influence its reactivity and interactions with other molecules. These properties make it a valuable compound in various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
4042-11-9 |
|---|---|
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
1-N,2-N-di(propan-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)10-6-9(5)11-8(3)4/h7-11H,6H2,1-5H3 |
InChI Key |
FUJUAXDOMMJSRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















